Cas no 83067-20-3 (5-(tert-Butyldimethylsilyloxy)-1-pentanol)

5-(tert-Butyldimethylsilyloxy)-1-pentanol structure
83067-20-3 structure
商品名:5-(tert-Butyldimethylsilyloxy)-1-pentanol
CAS番号:83067-20-3
MF:C11H26O2Si
メガワット:218.408444881439
MDL:MFCD00187970
CID:720331
PubChem ID:24867254

5-(tert-Butyldimethylsilyloxy)-1-pentanol 化学的及び物理的性質

名前と識別子

    • 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
    • 1-Pentanol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(TERT-BUTYLDIMETHYLSILYLOXY)-1-PENTANOL
    • 5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol (ACI)
    • 5-(tert-Butyldimethylsilyloxy)pentanol
    • 5-[(tert-Butyldimethylsilanyl)oxy]pentan-1-ol
    • ZPADIAOSJBISTI-UHFFFAOYSA-N
    • 5-(t-butyldimethylsilyloxy)-1-pentanol
    • SY240011
    • AS-47655
    • 5-(tert-butyldimethyl-silanyloxy)pentan-1-ol
    • 5-(tert-butyldimethylsilyloxy)pentan-1-ol
    • 5-(tert-butyldimethyl-silyloxy)pentan-1-ol
    • 5-[(tert-Butyldimethylsilyl)oxy]-1-pentanol
    • DB-006919
    • DTXSID80394272
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%
    • 5-t-butyldimethylsilyloxy-1-pentanol
    • MFCD00187970
    • 5-[(tert-butyldimethylsilyl)oxy]pentan-1-ol
    • 5-(tert-butyldimethylsilanyloxy)pentan-1-ol
    • SCHEMBL200311
    • 5-(t-butyldimethylsilyloxy)pentanol
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanol
    • AKOS015841093
    • F14950
    • 83067-20-3
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol
    • MDL: MFCD00187970
    • インチ: 1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
    • InChIKey: ZPADIAOSJBISTI-UHFFFAOYSA-N
    • ほほえんだ: OCCCCCO[Si](C(C)(C)C)(C)C

計算された属性

  • せいみつぶんしりょう: 218.170207g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 218.170207g/mol
  • 単一同位体質量: 218.170207g/mol
  • 水素結合トポロジー分子極性表面積: 29.5Ų
  • 重原子数: 14
  • 複雑さ: 150
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.885 g/mL at 25 °C(lit.)
  • ゆうかいてん: Not available
  • ふってん: 140 °C/6 mmHg(lit.)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: n20/D 1.442(lit.)
  • PSA: 29.46000
  • LogP: 3.17080
  • じょうきあつ: 0.0±1.1 mmHg at 25°C
  • ようかいせい: 未確定

5-(tert-Butyldimethylsilyloxy)-1-pentanol セキュリティ情報

5-(tert-Butyldimethylsilyloxy)-1-pentanol 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

5-(tert-Butyldimethylsilyloxy)-1-pentanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB464148-5g
5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%; .
83067-20-3 90%
5g
€217.50 2024-08-03
abcr
AB464148-1 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
1g
€156.10 2022-03-24
abcr
AB464148-5 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
5g
€280.20 2022-03-24
eNovation Chemicals LLC
Y0991487-25g
5-((tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$600 2024-08-02
Ambeed
A156614-25g
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$248.0 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270191-25g
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 98%
25g
¥1400.00 2024-07-28
TRC
T117555-100ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
100ml
$1028.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T932040-5g
5-((Tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 ≥95%
5g
¥820.80 2022-09-28
TRC
T117555-5ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
5ml
$110.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
435732-25ML
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
25ml
¥2771.44 2023-12-06

5-(tert-Butyldimethylsilyloxy)-1-pentanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: DL-Proline Solvents: Ethanol ,  Dichloromethane ;  rt; 16 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C
1.3 Reagents: Sodium borohydride Solvents: Ethanol ,  Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 30 min, 0 °C → rt
リファレンス
A general, enantioselective synthesis of β- and γ-fluoroamines
O'Reilly, Matthew C.; et al, Tetrahedron Letters, 2013, 54(28), 3627-3629

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
リファレンス
A convenient procedure for the monosilylation of symmetric 1,n-diols
McDougal, Patrick G.; et al, Journal of Organic Chemistry, 1986, 51(17), 3388-90

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
リファレンス
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  80 min, reflux
リファレンス
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; et al, Tetrahedron Letters, 2015, 56(49), 6823-6826

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C; 12 h, 0 °C → rt
リファレンス
Enantioselective synthesis of structurally intricate and complementary poly-oxygenated building blocks of spongistatin 1 (altohyrtin A)
Braun, Alain; et al, Collection of Czechoslovak Chemical Communications, 2009, 74(5), 651-769

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
リファレンス
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
リファレンス
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  2 h, rt
リファレンス
A facile and catalytic method for selective deprotection of tert-butyldimethylsilyl ethers with copper(II) bromide
Bhatt, Suchitra; et al, Tetrahedron Letters, 2006, 47(47), 8395-8399

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
リファレンス
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dichloromethane
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
An efficient and chemoselective cleavage of prenyl ethers with DDQ
Vatele, Jean-Michel, Synlett, 2002, (3), 507-509

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  2 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
リファレンス
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
リファレンス
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
リファレンス
Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions
Costello, Jeff P.; et al, Organic Letters, 2019, 21(24), 9934-9939

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Selective deprotection of triethylsilyl group in the presence of tert-butyldimethylsilyl group with MCM-41/MeOH heterogeneous system
Itoh, Akichika; et al, Synlett, 1999, (3), 357-359

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
リファレンス
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  4 h, 50 °C
リファレンス
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
リファレンス
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-15

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Ozone Catalysts: Palladium ,  Titanium (hexagonal mesoporous silica-supported) ,  Silica Solvents: Methanol
リファレンス
Selective acceleration for deprotection of benzyl ethers with Ti-HMS
Itoh, Akichika; et al, Tetrahedron Letters, 1998, 39(51), 9461-9464

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
リファレンス
The selective distinction of diethylisopropylsilyl ether in hydrogenolysis
Toshima, Kazunobu; et al, Tetrahedron Letters, 1990, 31(46), 6697-8

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dichloromethane
リファレンス
Iodine in dichloromethane - a simple method for selective cleavage of prenyl ethers
Vatele, Jean-Michel, Synlett, 2001, (12), 1989-1991

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
リファレンス
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zinc chloride ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
リファレンス
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-20

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
リファレンス
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  2 h, rt
リファレンス
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  1 h, rt
リファレンス
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

5-(tert-Butyldimethylsilyloxy)-1-pentanol Raw materials

5-(tert-Butyldimethylsilyloxy)-1-pentanol Preparation Products

5-(tert-Butyldimethylsilyloxy)-1-pentanol 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:83067-20-3)5-(tert-Butyldimethylsilyloxy)-1-pentanol
A1207479
清らかである:99%/99%
はかる:25g/100g
価格 ($):223.0/673.0